4-Cyano-3-pentyloxybenzenesulfonyl chloride
Overview
Description
4-Cyano-3-pentyloxybenzenesulfonyl chloride is a chemical compound with the molecular formula C12H14ClNO3S and a molecular weight of 287.76 g/mol . It is a member of the sulfonyl chloride family, characterized by the presence of a sulfonyl chloride group attached to a benzene ring. This compound is used in various chemical reactions and has applications in organic synthesis and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-3-pentyloxybenzenesulfonyl chloride typically involves the reaction of 4-cyano-3-pentyloxybenzenesulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride. The general reaction can be represented as follows:
4-Cyano-3-pentyloxybenzenesulfonic acid+SOCl2→4-Cyano-3-pentyloxybenzenesulfonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-3-pentyloxybenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonothioates, respectively.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Amines: React with this compound to form sulfonamides under mild conditions.
Alcohols: React to form sulfonate esters, typically in the presence of a base such as pyridine.
Thiols: React to form sulfonothioates, often using a base like triethylamine.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Scientific Research Applications
4-Cyano-3-pentyloxybenzenesulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: As a reagent for introducing sulfonyl chloride groups into organic molecules, facilitating the synthesis of more complex compounds.
Pharmaceutical Development: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: Employed in the modification of polymers and other materials to introduce functional sulfonyl groups.
Mechanism of Action
The mechanism of action of 4-Cyano-3-pentyloxybenzenesulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
4-Cyano-3-methoxybenzenesulfonyl chloride: Similar structure but with a methoxy group instead of a pentyloxy group.
4-Cyano-3-ethoxybenzenesulfonyl chloride: Similar structure but with an ethoxy group instead of a pentyloxy group.
Uniqueness
4-Cyano-3-pentyloxybenzenesulfonyl chloride is unique due to the presence of the pentyloxy group, which can influence its reactivity and the properties of the resulting products. The longer alkyl chain in the pentyloxy group can affect the solubility and steric hindrance in reactions compared to its methoxy and ethoxy analogs .
Properties
IUPAC Name |
4-cyano-3-pentoxybenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3S/c1-2-3-4-7-17-12-8-11(18(13,15)16)6-5-10(12)9-14/h5-6,8H,2-4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKFFHSJRCUVBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=CC(=C1)S(=O)(=O)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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